molecular formula C14H15NO B101833 2-Phenoxy-1-phenyl-ethylamine CAS No. 16797-04-9

2-Phenoxy-1-phenyl-ethylamine

Cat. No. B101833
CAS RN: 16797-04-9
M. Wt: 213.27 g/mol
InChI Key: VPMNXCAPTJKWHO-UHFFFAOYSA-N
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Description

“2-Phenoxy-1-phenyl-ethylamine” is a compound that has been studied in the field of medicinal chemistry . It is a derivative of 2-phenethylamine, a motif that is widely present in nature and plays a central role in various biological processes .


Synthesis Analysis

The synthesis of 2-Phenoxy-1-phenyl-ethylamine and its derivatives has been reported in several studies . For instance, a novel series of 2-(substituted phenoxy)-N-(1-phenylethyl) acetamide analogs were synthesized using 1-phenylethylamine and substituted phenols .


Molecular Structure Analysis

The molecular structure of 2-Phenoxy-1-phenyl-ethylamine has been investigated using various techniques such as mass-selected, resonant two-photon ionisation (R2PI), coupled with infrared ion-dip spectroscopy and ab initio calculations .


Chemical Reactions Analysis

The chemical reactions involving 2-Phenoxy-1-phenyl-ethylamine have been studied in the context of its use as a chemiluminescent luminophore . The light-emission spectrum of a chemiluminescent phenoxy-dioxetane luminophore can be accurately predicted by determining the fluorescence-emission spectrum of its corresponding benzoate species .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Phenoxy-1-phenyl-ethylamine can be found in the NIST/TRC Web Thermo Tables . These tables provide a collection of critically evaluated thermodynamic property data for pure compounds.

Safety And Hazards

While specific safety and hazard information for 2-Phenoxy-1-phenyl-ethylamine was not found in the retrieved papers, it’s important to handle all chemicals with appropriate safety measures. Always refer to the relevant safety data sheets for specific information .

Future Directions

The future directions for the study of 2-Phenoxy-1-phenyl-ethylamine and its derivatives seem promising. They have potential therapeutic applications, and there is an opportunity for chemists to design new derivatives that could enhance safety and efficacy .

properties

IUPAC Name

2-phenoxy-1-phenylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c15-14(12-7-3-1-4-8-12)11-16-13-9-5-2-6-10-13/h1-10,14H,11,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPMNXCAPTJKWHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(COC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10588607
Record name 2-Phenoxy-1-phenylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenoxy-1-phenyl-ethylamine

CAS RN

16797-04-9
Record name 2-Phenoxy-1-phenylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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